

Check Availability & Pricing

Application Notes: ELISpot Assay for p53 (232-240) Specific Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p53 (232-240)	
Cat. No.:	B12368044	Get Quote

Introduction

The tumor suppressor protein p53 is a critical regulator of cell growth and is mutated or overexpressed in a majority of human cancers.[1][2] This overexpression makes it a key target antigen for cancer immunotherapy.[1][3] The **p53 (232-240)** peptide is a specific epitope that can be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response.[1][4] Measuring the functional response of T cells specific to this epitope is crucial for evaluating the efficacy of p53-targeted cancer vaccines and immunotherapies.[3][5]

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive technique designed to quantify the frequency of individual cells secreting a specific cytokine or other effector molecule.[6][7] Its ability to detect rare antigen-specific T cells, with sensitivity down to one cell in 100,000, makes it an ideal platform for monitoring cellular immune responses against tumor antigens like p53.[3][6][8] This application note provides detailed protocols for performing ELISpot assays to measure the release of two key cytokines, Interferon-gamma (IFN-γ) and Granzyme B (GrB), from T cells upon stimulation with the **p53 (232-240)** peptide.

- IFN-y ELISpot: IFN-y is a hallmark cytokine produced by activated Th1 and CD8+ T cells.[9]
 Measuring IFN-y secretion provides a robust quantitative assessment of the magnitude of the p53-specific T cell response, which is crucial for immunity against tumors.[9][10]
- Granzyme B ELISpot: Granzyme B is a serine protease released by CTLs and Natural Killer (NK) cells that directly induces apoptosis in target cells.[8][10] The Granzyme B ELISpot



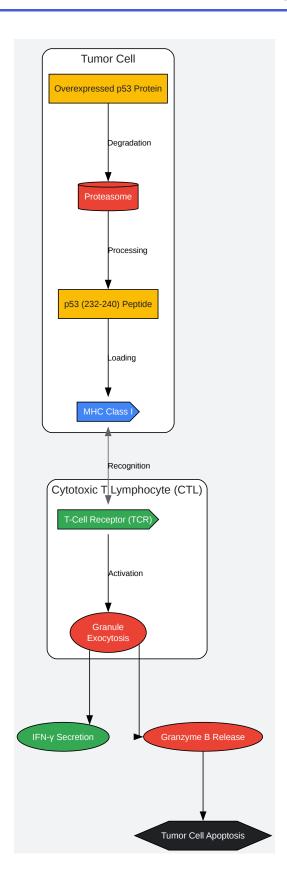
assay, therefore, offers a more direct measurement of the cytotoxic potential and lytic activity of p53-specific T cells compared to the IFN-y assay.[10][11]

These assays are invaluable tools in preclinical research and clinical trials for vaccine development, immune monitoring, and the evaluation of cancer immunotherapies.[6][10][12]

Signaling and Cytokine Release Pathway

The diagram below illustrates the fundamental interaction leading to cytokine release. A Cytotoxic T Lymphocyte (CTL) recognizes the **p53 (232-240)** peptide presented by a Major Histocompatibility Complex (MHC) Class I molecule on the surface of a tumor cell. This recognition triggers the CTL to release effector molecules, including IFN-y and Granzyme B, which mediate the anti-tumor immune response.





Click to download full resolution via product page

Caption: CTL recognition of p53 peptide on a tumor cell triggers cytokine release.



Experimental Protocols

The following are generalized protocols for performing IFN-y and Granzyme B ELISpot assays. Researchers should optimize parameters such as cell density and peptide concentration for their specific experimental system.

Protocol 1: IFN-y ELISpot Assay

This protocol details the steps to measure the frequency of T cells secreting IFN-y in response to the **p53 (232-240)** peptide.

A. Materials Required:

- PVDF-membrane 96-well ELISpot plate
- Capture Antibody: Anti-human IFN-y monoclonal antibody
- Detection Antibody: Biotinylated anti-human IFN-y monoclonal antibody
- Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
- Substrate: BCIP/NBT for ALP or AEC for HRP
- p53 (232-240) peptide (e.g., KYMCNSSCM)[4]
- Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Positive Control: Phytohemagglutinin (PHA)
- Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide
- Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20
- B. Procedure:



- Plate Coating: Aseptically coat the ELISpot plate wells with the anti-IFN-y capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[6]
- Blocking: Wash the plate to remove excess capture antibody. Add blocking buffer (e.g., culture medium with 10% FBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of PBMCs or splenocytes in complete medium.
 - Remove the blocking buffer from the plate.
 - Add the p53 (232-240) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 μg/mL).[4][13]
 - Add cells to the wells at a density of 2-5 x 10⁵ cells/well.
 - Set up control wells:
 - Positive Control: Cells + PHA.
 - Negative Control: Cells + vehicle/irrelevant peptide.
 - Background Control: Medium only (no cells).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated cells will secrete IFN-γ, which is captured by the antibody on the membrane.
 [6]
- Detection:
 - Wash the plate thoroughly with Wash Buffer to remove cells.
 - Add the biotinylated anti-IFN-y detection antibody to each well. Incubate for 2 hours at room temperature.[14]



- Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate again and add the substrate solution. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with deionized water.[8]
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader or manually with a stereomicroscope. Each spot represents a single IFN-y secreting cell.[6][8]

Protocol 2: Granzyme B ELISpot Assay

This protocol measures the frequency of cytotoxic cells secreting Granzyme B. The procedure is similar to the IFN-y ELISpot, with specific reagents for Granzyme B detection.

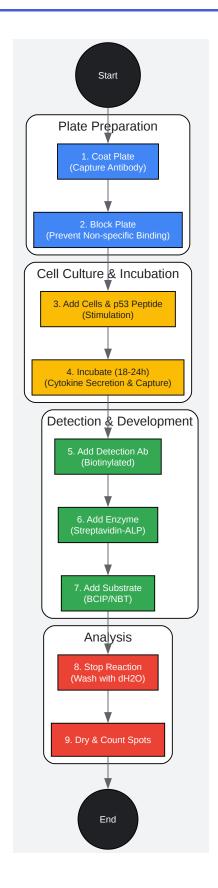
A. Materials Required:

- All materials from Protocol 1, with the following substitutions:
- Capture Antibody: Anti-human Granzyme B monoclonal antibody[8]
- Detection Antibody: Biotinylated anti-human Granzyme B monoclonal antibody[8]
- B. Procedure: Follow steps 1-7 from the IFN-y ELISpot protocol, substituting the IFN-y-specific capture and detection antibodies with the Granzyme B-specific antibodies. The incubation times and general procedure remain the same. The Granzyme B ELISpot directly measures the release of a key cytolytic protein, providing insight into the direct killing capacity of the T cells. [10][11]

ELISpot Experimental Workflow

The diagram below outlines the sequential steps involved in a typical ELISpot experiment, from initial plate preparation to the final analysis of cytokine-secreting cells.





Click to download full resolution via product page

Caption: Step-by-step workflow of the ELISpot assay for cytokine detection.



Data Presentation

Quantitative data from ELISpot assays are typically presented as the number of Spot-Forming Cells (SFCs) per a given number of plated cells. The net SFC count is calculated by subtracting the count from the negative control wells from the count in the antigen-stimulated wells.

Table 1: Example IFN-y ELISpot Data for p53 (232-240) Specific Response

This table summarizes representative data from a murine study where splenocytes were analyzed by IFN-y ELISpot 8 days after a single immunization with a modified **p53 (232-240)** peptide formulated with different adjuvants.[5][15]

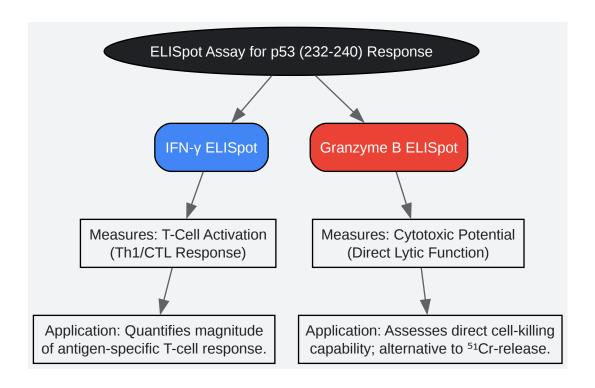
Immunization Group	Adjuvant Components	Mean p53-specific IFN-y SFCs (per 10 ⁶ splenocytes)
Vaccine Formulation 1	VacciMax® (VM) + CpG + PADRE	~250
Vaccine Formulation 2	VacciMax® (VM) + PADRE (No CpG)	~25
Vaccine Formulation 3	CpG + PADRE (No VM)	~30
Control Group	Irrelevant Peptide in VM + CpG	~20

Data are adapted from figures presented in studies on peptide-based vaccines.[5][15] The results demonstrate that a complete formulation with both the VacciMax® delivery system and CpG adjuvant induced the strongest p53-specific T cell response.[5][15]

Assay Comparison: IFN-y vs. Granzyme B ELISpot

While both assays quantify T cell responses, they measure different aspects of T cell function. The choice between them depends on the specific research question.





Click to download full resolution via product page

Caption: Functional comparison of IFN-y and Granzyme B ELISpot assays.

Conclusion

The ELISpot assay is a powerful and versatile tool for the functional characterization of T cell responses to the **p53 (232-240)** tumor antigen. By quantifying the frequency of cells secreting IFN-y or Granzyme B, researchers can gain critical insights into the magnitude and cytotoxic potential of p53-specific immune responses. These detailed protocols and application notes provide a framework for scientists in immunology and drug development to reliably monitor cellular immunity, thereby accelerating the advancement of novel cancer immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application





- 1. A wild-type p53 cytotoxic T cell epitope is presented by mouse hepatocarcinoma cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mabtech.com [mabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 6. opentrons.com [opentrons.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Human Granzyme B ELISpot Kit EL2906: R&D Systems [rndsystems.com]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-y Production PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reader-free ELISPOT assay for immuno-monitoring in peptide-based cancer vaccine immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct T Cell Activation via CD40 Ligand Generates High Avidity CD8+ T Cells Capable of Breaking Immunological Tolerance for the Control of Tumors | PLOS One [journals.plos.org]
- 14. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 15. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: ELISpot Assay for p53 (232-240)
 Specific Cytokine Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368044#elispot-assay-for-p53-232-240-specific-cytokine-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com